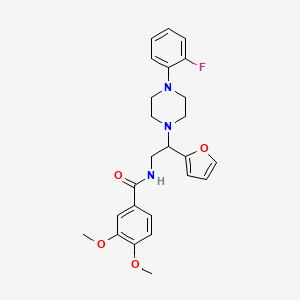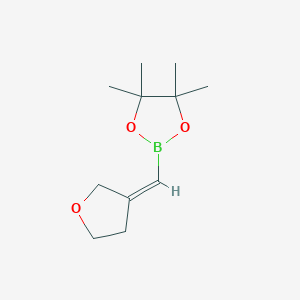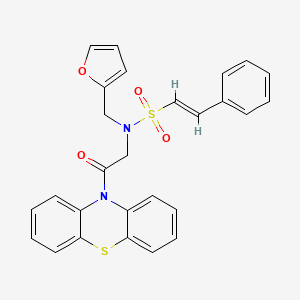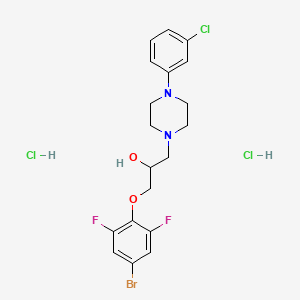
N-(5-((2-(インドリン-1-イル)-2-オキソエチル)チオ)-1,3,4-チアジアゾール-2-イル)-3,4-ジメトキシベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
この化合物は有望な抗菌特性を示しています。研究者らは、この化合物の誘導体を合成し、黄色ブドウ球菌株を効果的に阻害するインドリン-2-オンとニトロイミダゾールのハイブリッドを発見しました。構造の改善後、インドリン-2-オンのC-5位にニトロ基を持つ新規ハイブリッドは、MRSA ATCC 33591に対して顕著な抗菌活性を示しました。 さらに、グラム陰性菌とVRE株に対する効力も示しました .
神経保護剤
この化合物から誘導されたインドリン誘導体は、虚血性脳卒中の多機能性神経保護剤として研究されています。 抗酸化アッセイにおいて、これらの誘導体は、RAW 264.7細胞におけるH2O2誘発細胞死に対して有意な保護効果を示しました .
作用機序
Target of Action
Similar compounds, such as other indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease .
Mode of Action
Similar indolin-2-one derivatives have been found to inhibit ache, which would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic nerve transmission .
Biochemical Pathways
Similar indolin-2-one derivatives have been associated with the cholinergic pathway due to their inhibition of ache . This could potentially affect downstream processes such as muscle contraction, heart rate, and memory processing.
Result of Action
Similar indolin-2-one derivatives have shown significant protective effects against h2o2-induced death of raw 2647 cells , suggesting potential antioxidant or cytoprotective effects.
生化学分析
Biochemical Properties
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholine esterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, the compound interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide has significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the N-methyl-D-aspartic acid (NMDA) receptors, which play a critical role in synaptic plasticity and memory function . Furthermore, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Molecular Mechanism
The molecular mechanism of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to AChE results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, the compound can modulate the activity of NMDA receptors, leading to enhanced synaptic plasticity and memory function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by modulating NMDA receptor activity . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to inhibit AChE, thereby affecting the metabolism of acetylcholine . Additionally, it influences the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . This localization is essential for its role in modulating gene expression and cellular metabolism .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-28-16-8-7-14(11-17(16)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-15(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDUDLXLYOOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)
![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)


![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2478963.png)

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)

![1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2478971.png)
![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)
![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)
![2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide](/img/structure/B2478978.png)
